Imipenemandcilastatinsodium
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Overview
Description
Imipenem and cilastatin sodium is a combination of two active ingredients: imipenem, a broad-spectrum beta-lactam antibiotic, and cilastatin sodium, a renal dehydropeptidase inhibitor. This combination is used to treat a variety of serious bacterial infections, including those caused by multidrug-resistant organisms . Imipenem works by inhibiting bacterial cell wall synthesis, while cilastatin sodium prevents the degradation of imipenem in the kidneys, thereby enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of imipenem involves several steps, starting from the synthesis of thienamycin, a naturally occurring antibiotic. Thienamycin is then chemically modified to produce imipenem . Cilastatin sodium is synthesized through a series of chemical reactions involving the formation of a specific enzyme inhibitor .
Industrial Production Methods: Industrial production of imipenem and cilastatin sodium involves aseptic mixing of the two components, followed by sterilization and packaging. The process includes the use of sodium bicarbonate as a solubilizing agent and pH adjuster . The final product is a sterile powder that is reconstituted with a suitable solvent before administration .
Chemical Reactions Analysis
Types of Reactions: Imipenem and cilastatin sodium undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving imipenem and cilastatin sodium include sodium bicarbonate, saline, and pH buffers . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of imipenem and cilastatin sodium include various degradation products that are monitored to ensure the quality and stability of the final product .
Scientific Research Applications
Imipenem and cilastatin sodium have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of beta-lactam antibiotics and enzyme inhibitors . In biology, they are used to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls . In medicine, they are used to treat serious bacterial infections, including those caused by multidrug-resistant organisms . In industry, they are used in the development of new antibiotics and enzyme inhibitors .
Mechanism of Action
Imipenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . Cilastatin sodium inhibits renal dehydropeptidase, an enzyme that metabolizes and inactivates imipenem, thereby increasing the concentration of active imipenem in the body .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to imipenem and cilastatin sodium include meropenem, ertapenem, and doripenem . These compounds are also beta-lactam antibiotics with broad-spectrum activity against gram-positive and gram-negative bacteria .
Uniqueness: Imipenem and cilastatin sodium are unique due to their combination of a beta-lactam antibiotic with a renal dehydropeptidase inhibitor. This combination enhances the efficacy of imipenem by preventing its degradation in the kidneys, making it more effective against a wide range of bacterial infections .
Properties
Molecular Formula |
C28H42N5NaO9S2 |
---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1 |
InChI Key |
VEVHCKVFLWYWCN-MYZPLXEGSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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